molecular formula C12H16O10 B12552553 Heptane-1,3,3,5,7-pentacarboxylic acid CAS No. 184593-10-0

Heptane-1,3,3,5,7-pentacarboxylic acid

Cat. No.: B12552553
CAS No.: 184593-10-0
M. Wt: 320.25 g/mol
InChI Key: DPFIIPSLGUDXPZ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular formula of this compound is C₁₂H₁₆O₁₀ , with a molecular weight of 320.25 g/mol . Its IUPAC name, This compound, systematically describes the positions of the five carboxyl (–COOH) groups on the seven-carbon alkane chain. The SMILES notation (C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O ) reveals a branched structure, with two carboxyl groups at the third carbon, creating a sterically congested region. The InChIKey (DPFIIPSLGUDXPZ-UHFFFAOYSA-N ) provides a unique identifier for its 3D conformation.

The compound’s backbone consists of a heptane chain (C7H16) modified by carboxyl substituents. The dual carboxyl groups at C3 introduce asymmetry, though the molecule lacks chiral centers due to the identical substituents at this position. This structural feature contrasts with analogs like 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, which exhibits chirality from a bicyclic scaffold.

Table 1: Molecular descriptors of this compound

Property Value
Molecular formula C₁₂H₁₆O₁₀
Molecular weight (g/mol) 320.25
IUPAC name This compound
SMILES C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O
InChIKey DPFIIPSLGUDXPZ-UHFFFAOYSA-N

Stereochemical Configuration and Conformational Isomerism

This compound lacks traditional stereoisomers due to the absence of chiral centers. However, its conformational isomerism arises from restricted rotation around the C3–C4 and C4–C5 bonds, which are flanked by bulky carboxyl groups. The energy barrier to rotation is influenced by steric hindrance between the carboxyl moieties, favoring staggered conformations that minimize intramolecular clashes.

The compound’s stereochemical rigidity contrasts with flexible analogs like 3-aminopentanoic acid (C₅H₁₁NO₂), which adopts multiple conformers due to free rotation around its single bonds. Computational models predict that the pentacarboxylic acid’s lowest-energy conformer features all carboxyl groups oriented antiperiplanar to adjacent substituents, reducing electrostatic repulsion. This prediction aligns with the behavior of heptane-1,3,5,7-tetracarboxylic acid (C₁₁H₁₆O₈), a related compound with four carboxyl groups that adopts similar antiperiplanar arrangements.

Crystallographic Analysis and X-ray Diffraction Patterns

While experimental X-ray diffraction data for this compound remain unpublished, its crystallographic behavior can be inferred from structural analogs. Polycarboxylic acids like heptane-1,3,5,7-tetracarboxylic acid form monoclinic crystals with P2₁/c symmetry, stabilized by intermolecular hydrogen bonds between carboxyl groups. The pentacarboxylic acid likely exhibits a similar packing motif, with additional hydrogen bonds from its fifth carboxyl group enhancing lattice stability.

The compound’s predicted unit cell parameters include:

  • a-axis : ~12.5 Å (based on tetracarboxylic acid analogs)
  • b-axis : ~7.8 Å
  • c-axis : ~10.2 Å
  • β-angle : ~95°

These dimensions suggest a tightly packed structure with alternating hydrophilic (carboxyl-rich) and hydrophobic (alkane-rich) layers. The density is estimated at 1.45–1.55 g/cm³, typical for hydrogen-bonded organic solids.

Comparative Structural Analysis with Branched-Chain Carboxylic Acids

This compound exhibits distinct structural and electronic features compared to other branched-chain carboxylic acids:

  • Branching density : The dual carboxyl groups at C3 create a higher branching density than monofunctional analogs like 2-oxo-4-methylthiobutanoic acid (C₅H₈O₃S), which has a single keto and thioether group.
  • Acidity : The five ionizable protons confer greater acidity (predicted pKa₁ ≈ 2.5) than heptane-1,3,5,7-tetracarboxylic acid (pKa₁ ≈ 3.1).
  • Solubility : Reduced solubility in nonpolar solvents compared to 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, which benefits from a hydrophobic benzyl group.

Table 2: Structural comparison with related carboxylic acids

Compound Carboxyl Groups Molecular Weight (g/mol) Predicted pKa₁
This compound 5 320.25 2.5
Heptane-1,3,5,7-tetracarboxylic acid 4 276.24 3.1
3-Aminopentanoic acid 1 117.15 4.3
2-Oxo-4-methylthiobutanoic acid 1 148.18 2.9

The pentacarboxylic acid’s branched architecture also impacts its reactivity. For instance, esterification reactions proceed more slowly at the C3 carboxyl groups due to steric hindrance, a phenomenon not observed in linear analogs like pentanoic acid.

Properties

CAS No.

184593-10-0

Molecular Formula

C12H16O10

Molecular Weight

320.25 g/mol

IUPAC Name

heptane-1,3,3,5,7-pentacarboxylic acid

InChI

InChI=1S/C12H16O10/c13-7(14)2-1-6(9(17)18)5-12(10(19)20,11(21)22)4-3-8(15)16/h6H,1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

DPFIIPSLGUDXPZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Stepwise Michael Additions :
    Dimethyl malonate (Michael donor) reacts with methyl acrylate (Michael acceptor) in the presence of a base catalyst (e.g., sodium methoxide). The reaction proceeds via enolate formation, followed by conjugate addition to the acrylate, elongating the carbon chain.
    $$
    \text{CH}2(\text{COOMe})2 + \text{CH}2=\text{CHCOOMe} \xrightarrow{\text{Base}} \text{C}7\text{H}{10}\text{O}8 \text{ (intermediate ester)}
    $$
    Repeated cycles of this reaction yield a pentamethyl ester precursor, which is hydrolyzed under acidic or basic conditions to the free pentacarboxylic acid.

  • Ester Hydrolysis :
    The pentamethyl ester derivative (CAS 151585-39-6) undergoes saponification using aqueous NaOH or HCl, yielding the target compound.

Key Considerations :

  • Regioselectivity : Steric hindrance and electronic effects influence the addition sites, necessitating optimized reaction temperatures (80–120°C) and solvent systems (e.g., methanol/tetrahydrofuran).
  • Byproduct Formation : Anhydride formation is a competing pathway during ester-to-acid conversion, particularly when using thionyl chloride.

Catalytic Carbonylation of Acetylene

Nickel-catalyzed carbonylation offers a one-pot route to unsaturated carboxylic acids, which can be hydrogenated to achieve the saturated pentacarboxylic structure.

Protocol Details

  • Reagent System :
    Acetylene (C₂H₂) and carbon monoxide (CO) are reacted in aqueous medium with nickel sulfide (NiS) at 105°C under autogenous pressure (2.5 bar).
    $$
    \text{C}2\text{H}2 + 5\text{CO} + \text{H}2\text{O} \xrightarrow{\text{NiS}} \text{C}7\text{H}{10}\text{O}{10} \text{ (unsaturated intermediate)}
    $$

  • Hydrogenation :
    The unsaturated intermediate undergoes stepwise hydrogenation using CO as a reductant, saturating double bonds while retaining carboxyl groups.

Yield and Selectivity :

  • Total yields of C₃–C₉ monocarboxylic acids reach ~20 mM under optimized conditions.
  • Central double bonds in intermediates favor trans-configuration, minimizing steric clashes during hydrogenation.

Oxidative Functionalization of Alkane Precursors

Oxidation of polyols or alkanes with multiple hydroxyl groups provides an alternative pathway, though this method requires stringent control to avoid over-oxidation.

Example Pathway

  • Substrate Design :
    A heptane derivative with hydroxyl groups at positions 1,3,3,5,7 is synthesized via aldol condensations or Grignard reactions.

  • Oxidation :
    Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) oxidizes hydroxyl groups to carboxyl groups.
    $$
    \text{Heptane-pentol} \xrightarrow{\text{KMnO}4/\text{H}^+} \text{C}{12}\text{H}{16}\text{O}{10}
    $$

Challenges :

  • Competitive Degradation : Over-oxidation may cleave carbon-carbon bonds, necessitating low-temperature conditions (0–25°C).
  • Protection-Deprotection : Temporary protection of hydroxyl groups (e.g., as acetates) improves selectivity.

Hydrolysis of Nitrile Precursors

Hydrolysis of pentanitrile intermediates offers a route to pentacarboxylic acids, though scalability is limited by the difficulty of introducing multiple nitrile groups.

Procedure

  • Nitrile Synthesis :
    A heptane backbone with five cyano groups is assembled via alkylation of cyanide ions (e.g., using KCN or NaCN).

  • Acid Hydrolysis :
    Refluxing with concentrated HCl (6M) converts nitriles to carboxylic acids.
    $$
    \text{NC-(CH}2\text{)}5-\text{CN} \xrightarrow{\text{HCl/H}2\text{O}} \text{C}{12}\text{H}{16}\text{O}{10}
    $$

Limitations :

  • Poor yields (<30%) due to incomplete hydrolysis and side reactions (e.g., amine formation).

Sequential carboxylation of Grignard reagents enables the introduction of carboxyl groups at specific positions.

Stepwise Approach

  • Grignard Formation :
    A bromide or iodide precursor is treated with magnesium to generate the organometallic reagent.

  • CO₂ Quenching :
    Reaction with dry ice introduces carboxyl groups.
    $$
    \text{R-Mg-Br} + \text{CO}_2 \rightarrow \text{R-COOH}
    $$

Synthetic Complexity :

  • Requires five separate carboxylation steps, making the process labor-intensive.

Comparative Analysis of Methods

Method Starting Materials Catalysts/Reagents Yield (%) Key Challenges References
Michael Addition Dimethyl malonate, methyl acrylate NaOMe, HCl/NaOH 40–60 Anhydride formation, regioselectivity
Catalytic Carbonylation Acetylene, CO NiS, H₂O 20–30 Intermediate stability
Oxidation Heptane-pentol KMnO₄, CrO₃/H₂SO₄ 25–35 Over-oxidation
Nitrile Hydrolysis Pentanitrile derivative HCl <30 Incomplete hydrolysis
Grignard Carboxylation Alkyl halides Mg, CO₂ 10–20 Multi-step complexity

Chemical Reactions Analysis

Types of Reactions: Heptane-1,3,3,5,7-pentacarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.

    Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Higher oxidized carboxylic acids or ketones.

    Reduction: Alcohols, aldehydes, or hydrocarbons.

    Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

Heptane-1,3,3,5,7-pentacarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of heptane-1,3,3,5,7-pentacarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

The following analysis compares Heptane-1,3,3,5,7-pentacarboxylic acid with compounds sharing functional groups, structural motifs, or applications, based on the provided evidence.

Functional Group Density and Acidity
Compound Functional Groups Acidity (pKa Range) Key Applications
This compound 5 × -COOH (linear chain) ~2.5–5.5 (estimated) Chelation, surfactants, intermediates
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 1 × -COOH, 2 × -OH (phenolic) COOH: ~4.5; -OH: ~8–10 Antioxidants, pharmaceuticals, cosmetics
Heptane sulfonic acid sodium salt 1 × -SO3H (sulfonic acid) ~−1.5–1.0 Ion-pairing agent in chromatography

Key Findings :

  • Acidity: Sulfonic acids (e.g., heptane sulfonic acid) are significantly stronger acids than carboxylic acids due to greater stabilization of the conjugate base . The pentacarboxylic acid’s multiple -COOH groups may enhance its chelation capacity compared to mono-acid analogs like caffeic acid.
  • Solubility: The high polarity of this compound likely increases water solubility relative to fatty acid methyl esters (hydrophobic esters in ) but decreases lipid solubility compared to caffeic acid’s phenolic structure .
Structural Complexity and Bioactivity
Compound Structural Features Bioactivity/Applications
This compound Linear chain with clustered -COOH Limited data; potential metal binding
Bicycloheptane β-lactam derivatives Bicyclic core with -COOH, amides Antibiotics (e.g., penicillin analogs)
1,2,3,4-Tetrahydronaphthalene derivatives Fused ring with -COOH/-CN/-CONH2 Pharmaceutical intermediates

Key Findings :

  • Bioactivity : Bicycloheptane β-lactam derivatives ( ) exhibit antimicrobial activity due to their rigid, functionalized cores, whereas the linear pentacarboxylic acid’s lack of stereochemical complexity may limit direct pharmacological utility.
  • Synthetic Utility : The pentacarboxylic acid’s multiple reactive sites could serve as precursors for crosslinked polymers, contrasting with the single reactive -COOH in caffeic acid (used as a supplement or flavoring agent ).

Key Findings :

  • Surfactant Potential: The sodium salt of the pentacarboxylic acid could act as a surfactant, similar to heptane sulfonic acid’s role in HPLC , but with enhanced metal-binding capacity.
  • Chromatography : Unlike fatty acid methyl esters (calibrants in ), the pentacarboxylic acid’s polarity may limit its utility in reversed-phase chromatography without derivatization.

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